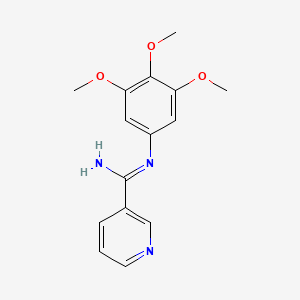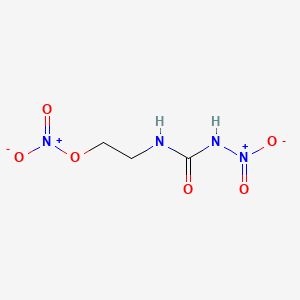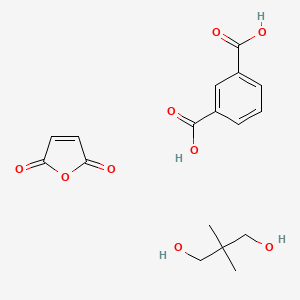![molecular formula C4H9O5P B14694453 [2-(Acetyloxy)ethyl]phosphonic acid CAS No. 32541-80-3](/img/structure/B14694453.png)
[2-(Acetyloxy)ethyl]phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Acetyloxy)ethyl]phosphonic acid: is an organophosphorus compound characterized by the presence of a phosphonic acid group and an acetyloxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Acetyloxy)ethyl]phosphonic acid can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with ethylene oxide, followed by acetylation. The reaction conditions typically require a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include steps such as purification and crystallization to achieve high purity levels required for various applications.
Análisis De Reacciones Químicas
Types of Reactions: [2-(Acetyloxy)ethyl]phosphonic acid undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid and acetic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyloxy group is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis may involve sodium hydroxide.
Substitution: Common nucleophiles include amines and alcohols, with reactions often conducted in the presence of a base or catalyst.
Major Products:
Hydrolysis: Produces phosphonic acid and acetic acid.
Substitution: Yields various substituted phosphonic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [2-(Acetyloxy)ethyl]phosphonic acid is used as a building block for the synthesis of more complex organophosphorus compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Medicine: In medicine, this compound derivatives are explored for their potential as antiviral and anticancer agents. Their ability to interact with biological targets makes them promising candidates for drug development.
Industry: Industrially, the compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its unique properties make it valuable in the formulation of various products.
Mecanismo De Acción
The mechanism of action of [2-(Acetyloxy)ethyl]phosphonic acid involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes that process phosphonates, thereby affecting metabolic pathways. The acetyloxy group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
[2-(Diethoxyphosphoryl)ethyl acetate]: Similar in structure but with diethoxy groups instead of acetyloxy.
[2-(Acetyloxy)ethyl]phosphonic acid dimethyl ester: A dimethyl ester variant with different solubility and reactivity properties.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
32541-80-3 |
|---|---|
Fórmula molecular |
C4H9O5P |
Peso molecular |
168.08 g/mol |
Nombre IUPAC |
2-acetyloxyethylphosphonic acid |
InChI |
InChI=1S/C4H9O5P/c1-4(5)9-2-3-10(6,7)8/h2-3H2,1H3,(H2,6,7,8) |
Clave InChI |
YROIHKKJDMNYRB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14694409.png)






![3-[(E)-Benzylideneamino]propanenitrile](/img/structure/B14694433.png)
![2-{(E)-[(4-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14694439.png)
![[3-(methoxymethylcarbamoyloxy)-2,4-dimethylpentyl] N-(methoxymethyl)carbamate](/img/structure/B14694443.png)

![(8R,9S,10S,13R,14S,17R)-3,3-dimethoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene](/img/structure/B14694466.png)
